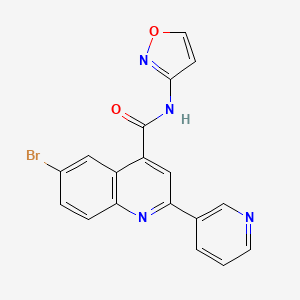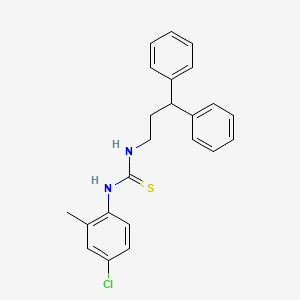![molecular formula C23H25NO4S2 B4794713 (5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4794713.png)
(5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Descripción general
Descripción
(5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethyl group, and various aromatic and ether functionalities
Métodos De Preparación
The synthesis of (5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a suitable thioamide with an α-halo ester under basic conditions.
Introduction of the Aromatic and Ether Groups: The aromatic and ether functionalities can be introduced through nucleophilic substitution reactions. For example, the reaction of 3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzaldehyde with an appropriate nucleophile can yield the desired intermediate.
Final Assembly: The final step involves the condensation of the intermediate with an ethyl group and the formation of the sulfanylidene moiety. This can be achieved through a Knoevenagel condensation reaction, followed by sulfurization.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
(5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may yield reduced forms of the thiazolidinone ring or the aromatic groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic or ether functionalities. Common reagents for these reactions include halides, amines, and thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology: The compound has shown promise as a bioactive molecule with potential applications in drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Due to its potential bioactivity, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound may affect various cellular signaling pathways, leading to changes in gene expression, cell cycle regulation, or apoptosis. These effects can contribute to its bioactivity and therapeutic potential.
Comparación Con Compuestos Similares
(5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds may include other thiazolidinones with different substituents or structural modifications. Examples include 2,4-thiazolidinedione and 5-arylidene-2-thioxo-4-thiazolidinone.
Uniqueness: The unique combination of aromatic, ether, and sulfanylidene functionalities in this compound sets it apart from other thiazolidinones
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-4-24-22(25)20(30-23(24)29)15-17-10-7-12-19(26-3)21(17)28-14-8-13-27-18-11-6-5-9-16(18)2/h5-7,9-12,15H,4,8,13-14H2,1-3H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUKKDLBQTZKB-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCCCOC3=CC=CC=C3C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OCCCOC3=CC=CC=C3C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-difluorophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B4794630.png)
![N-(1,3-benzothiazol-2-yl)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4794631.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4794632.png)
![(5Z)-5-{[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4794633.png)


![N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4794658.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)

![N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4794670.png)
![4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4794673.png)
![5-[(2-bromobenzyl)thio]-1-(2,5-dimethylphenyl)-1H-tetrazole](/img/structure/B4794691.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide](/img/structure/B4794695.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B4794697.png)
